molecular formula C10H7NaO4S B1592784 Sodium 8-hydroxynaphthalene-1-sulphonate CAS No. 20215-36-5

Sodium 8-hydroxynaphthalene-1-sulphonate

Cat. No. B1592784
CAS RN: 20215-36-5
M. Wt: 246.22 g/mol
InChI Key: PEYXCGCCIWJCTM-UHFFFAOYSA-M
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Description

Sodium 8-hydroxynaphthalene-1-sulphonate (NaHSO3) is an important organic compound that is used in a variety of applications. It is a white solid that is soluble in water and ethanol and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. NaHSO3 is also used in the laboratory for various biochemical and physiological experiments.

Scientific Research Applications

Photophysical Properties

Research has explored the photophysical properties of compounds similar to Sodium 8-hydroxynaphthalene-1-sulphonate. For instance, a study on 1-hydroxynaphthalene-2-sulphonate and 1-hydroxynaphthalene-4-sulphonate ions in aqueous solutions reported the pH dependence of their fluorescence intensities and flash photolysis transients, suggesting potential applications in fluorescence studies and photochemical analysis (Henson & Wyatt, 1975).

Surfactant Properties

Sodium 8-hydroxynaphthalene-1-sulphonate's structure is similar to other sulphonated naphthalene derivatives used as surfactants. A study on 1-amino-2-alkyloxynaphthalene-4-sodium sulphonates highlighted their use in surface tension reduction, emulsification, and solubilization, hinting at potential applications in detergents and emulsifiers (Azzam, Negm, & Gad, 2004).

Protein Binding

The binding properties of related sulphonated azo dyes with proteins were investigated, which can provide insights into the interaction of Sodium 8-hydroxynaphthalene-1-sulphonate with biological molecules. This research is crucial for understanding dye-protein interactions in biological systems (Pesavento & Profumo, 1991).

Corrosion Inhibition

Research on 4-amino-3-hydroxynaphthalene-1-sulphonic acid, a compound with structural similarities, showed its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications of Sodium8-hydroxynaphthalene-1-sulphonate in protecting metals from corrosion, especially in acidic environments (Yıldız, Doğan, & Dehri, 2014).

Organic Electronics

The sodium salts of sulphonated compounds, including those structurally related to Sodium 8-hydroxynaphthalene-1-sulphonate, have been investigated for their potential in organic electronics. A study on sodium salts of sulphonated metal phthalocyanines, for instance, examined their use as p-type channel components in organic field-effect transistors (OFETs), indicating possible applications in electronic devices (Chaidogiannos et al., 2009).

Polymer Chemistry

Research on the sulphonation of poly(aryl-ether-ether-ketone) (PEEK) to produce sodium sulphonate derivatives, like Sodium 8-hydroxynaphthalene-1-sulphonate, has explored their thermal stability and water absorption properties. Such studies are crucial for applications in advanced polymer materials (Bailly, Williams, Karasz, & MacKnight, 1987).

Ionization and Chemical Reactivity

The ionization constants and chemical reactivity of hydroxynaphthalenesulphonic acids, which are structurally related to Sodium 8-hydroxynaphthalene-1-sulphonate, have been studied. This research is significant for understanding the chemical behavior of these compounds in various environments, which can impact their applications in analytical chemistry and chemical synthesis (Van, 1969).

properties

IUPAC Name

sodium;8-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXCGCCIWJCTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174063
Record name Sodium 8-hydroxynaphthalene-1-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 8-hydroxynaphthalene-1-sulphonate

CAS RN

20215-36-5
Record name Sodium 8-hydroxynaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020215365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 8-hydroxynaphthalene-1-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-hydroxynaphthalene-1-sulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Covell, FE King, JWW Morgan - Journal of the Chemical Society …, 1961 - pubs.rsc.org
MUSIZI is an African timber derived from the tree Maesopsis eminii. Although not classified as resistant, at least two well-defined phenolic compounds are present in the heartwood, a …
Number of citations: 9 pubs.rsc.org

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